molecular formula C20H17ClFN3OS B2796279 4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-09-9

4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2796279
CAS RN: 899958-09-9
M. Wt: 401.88
InChI Key: WCDAYNAKAZWJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for a similar compound, (2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)methanamine, is 1S/C13H12ClFN2/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to the specified chemical, such as fluoro-substituted benzo[b]pyrans and pyrimidine derivatives, have been synthesized and evaluated for their biological activities. For instance, fluoro-substituted benzo[b]pyrans have shown anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancer, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Furthermore, novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized and showed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).

Antimalarial Activity

Research into pyrido[1,2-a]pyrimidin-4-ones has revealed moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, suggesting potential applications in the development of new antimalarial agents (Mane et al., 2014).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been identified as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the therapeutic potential of such compounds in antituberculosis drug development (Jeankumar et al., 2013).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c21-16-4-2-5-17(22)15(16)12-27-19-14-3-1-6-18(14)25(20(26)24-19)11-13-7-9-23-10-8-13/h2,4-5,7-10H,1,3,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDAYNAKAZWJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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